![molecular formula C22H18N4O3 B2668042 (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034502-19-5](/img/structure/B2668042.png)

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

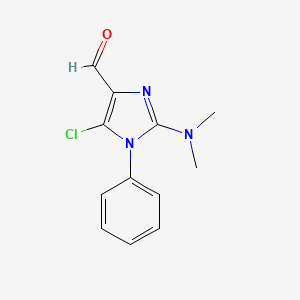

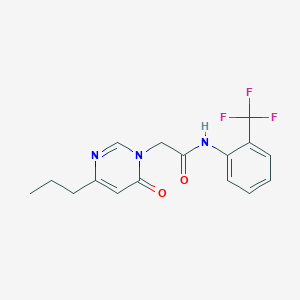

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a pyrimidine ring. The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The pyrimidine ring is a six-membered ring with two nitrogen atoms. These rings are connected by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazole rings can be synthesized through several methods, many of which involve the reaction of nitrile oxides with alkynes or alkenes . Pyrimidine rings can be synthesized through several methods as well, including the Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they are particularly stable. The pyrrolidine ring is not aromatic, but it is still relatively stable due to its cyclic structure.Scientific Research Applications

Anticonvulsant Agents

Research on related compounds, such as (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives, has demonstrated significant anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, showing potent efficacy in preventing seizures with minimal neurotoxicity, indicating potential applications in developing new anticonvulsant drugs (Malik & Khan, 2014).

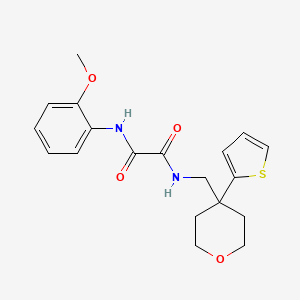

Optical Materials

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation, revealed that these compounds exhibit remarkable optical properties. They show significant absorption and fluorescence spectra, with a notable Stokes' shift. Such materials have applications in creating luminescent materials for various technological applications, including low-cost emitters for lighting and displays (Volpi et al., 2017).

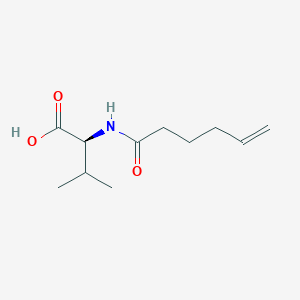

Antimicrobial Agents

Synthesis and evaluation of compounds with a pyrimidin-4-yloxy pyrrolidin-1-yl) methanone moiety have shown good antimicrobial activity. For instance, derivatives of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone displayed promising results against various microbial strains, highlighting their potential as antimicrobial agents (Kumar et al., 2012).

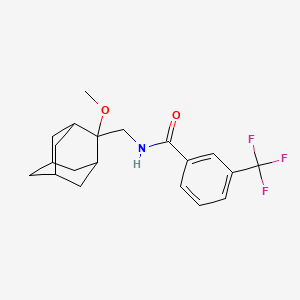

Parkinson's Disease Imaging

Research on the synthesis of [11C]HG-10-102-01, targeting the LRRK2 enzyme in Parkinson's disease, illustrates the use of related chemical structures in developing new PET imaging agents. This compound, synthesized from related precursors, aims at enhancing the diagnosis and understanding of Parkinson's disease through imaging techniques (Wang et al., 2017).

Novel Bioactivation Pathways

Studies on isoxazole rings, such as the identification of a novel bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes, can offer insights into the metabolism of similar structures. This research could contribute to the development of safer and more effective drugs by understanding how they are metabolized in the body (Yu et al., 2011).

Future Directions

properties

IUPAC Name |

(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-22(26-11-9-17(13-26)28-20-8-10-23-14-24-20)16-6-7-19-18(12-16)21(29-25-19)15-4-2-1-3-5-15/h1-8,10,12,14,17H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEMQTHJPRJWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)

![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)